1-Tosyl-3-pyrrolidinol Tosylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

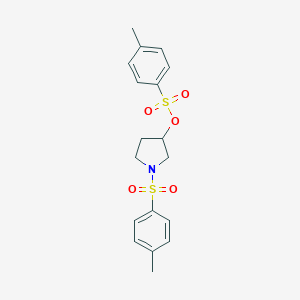

Structure

3D Structure

Properties

IUPAC Name |

[1-(4-methylphenyl)sulfonylpyrrolidin-3-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S2/c1-14-3-7-17(8-4-14)25(20,21)19-12-11-16(13-19)24-26(22,23)18-9-5-15(2)6-10-18/h3-10,16H,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPLVVAXXZWTIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567065 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131912-34-0 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-Tosyl-3-pyrrolidinol Tosylate" chemical properties

An In-Depth Technical Guide to 1-Tosyl-3-pyrrolidinol Tosylate: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized pyrrolidine derivative that serves as a pivotal intermediate in complex organic synthesis. Its structure is distinguished by two key features: a tosyl (p-toluenesulfonyl) group protecting the pyrrolidine nitrogen and a tosylate group at the C3 position, which activates the secondary alcohol for nucleophilic substitution. This dual functionality makes it a valuable and versatile chiral building block, particularly in the field of pharmaceutical development. The N-tosyl group is a robust protecting group that is stable to a wide range of reaction conditions, while the O-tosylate is an excellent leaving group, facilitating the introduction of various nucleophiles with high efficiency and stereocontrol. Notably, this compound is a key intermediate in the synthesis of Darifenacin, a medication used to treat overactive bladder, underscoring its significance in medicinal chemistry.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols for researchers and drug development professionals.

Part 1: Core Chemical Properties and Structural Analysis

The utility of this compound in organic synthesis stems directly from its unique molecular architecture. Understanding its structure is fundamental to predicting its reactivity.

Structural and Physical Data

| Property | Value | Source |

| CAS Number | 131912-34-0 | [2] |

| Molecular Formula | C₁₈H₂₁NO₅S₂ | [2] |

| Molecular Weight | 395.49 g/mol | [2] |

| Appearance | Pale Brown Solid | [3] |

| Storage | 2-8°C, Refrigerator | [3] |

Key Functional Groups and Their Implications

-

N-Tosyl (-NTs) Group : The tosyl group attached to the pyrrolidine nitrogen serves as an effective protecting group.[4] Its strong electron-withdrawing nature significantly decreases the nucleophilicity of the nitrogen atom, preventing it from participating in undesired side reactions. This stability is crucial during the subsequent nucleophilic substitution at the C3 position.

-

O-Tosylate (-OTs) Group : The hydroxyl group of the parent pyrrolidinol is a poor leaving group in nucleophilic substitution reactions.[5] Conversion to a tosylate ester dramatically enhances its leaving group ability.[4][5] The tosylate anion (TsO⁻) is a very weak base and is highly stabilized by resonance, with the negative charge delocalized across the three oxygen atoms and the aromatic ring. This makes it an excellent leaving group, readily displaced by a wide range of nucleophiles.[4][6]

Caption: Workflow for the synthesis of this compound.

Part 3: Reactivity and Synthetic Utility

The primary value of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions.

Nucleophilic Substitution (S_N2) Reactions

The carbon atom at the C3 position is electrophilic and susceptible to attack by nucleophiles. Due to the excellent leaving group ability of the tosylate, this reaction typically proceeds via an S_N2 mechanism.

-

Mechanism: A nucleophile (Nu⁻) attacks the C3 carbon from the side opposite to the C-OTs bond. This backside attack leads to the simultaneous formation of the C-Nu bond and cleavage of the C-OTs bond.

-

Stereochemistry: A critical consequence of the S_N2 mechanism is the inversion of stereochemistry at the reaction center. If the starting material is the (R)-enantiomer, the product will have the (S)-configuration, and vice versa. This predictable stereochemical outcome is essential for asymmetric synthesis.

Caption: Generalized S_N2 reaction at the C3 position.

Part 4: Application in Drug Development: The Synthesis of Darifenacin

A prime example of the utility of this compound is its role as a key intermediate in the industrial synthesis of Darifenacin. [1] In this synthesis, the pyrrolidine ring of Darifenacin is constructed using (S)-1-Tosyl-3-pyrrolidinol Tosylate. A key step involves the S_N2 displacement of the tosylate group by the nucleophilic nitrogen of a precursor molecule. This reaction establishes a crucial carbon-nitrogen bond and sets the required stereochemistry for the final drug molecule.

Caption: Role as an intermediate in the synthesis of Darifenacin.

Part 5: Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling and storage of this compound are essential for laboratory safety. The information below is synthesized from material safety data sheets (MSDS).

| Category | Guideline | Source(s) |

| Hazards | Acute toxicity (Oral, Dermal, Inhalation). Causes skin and serious eye irritation. May cause respiratory irritation. | [7] |

| Handling | Work under a chemical fume hood. Avoid breathing dust. Do not inhale the substance/mixture. Wash hands and skin thoroughly after handling. Wear protective gloves, clothing, and eye protection. | [7][8] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Store locked up. Recommended storage temperature is 2-8°C. | [7][8] |

| First Aid | If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. If on Skin: Wash with plenty of water. If Inhaled: Remove person to fresh air. If in Eyes: Rinse cautiously with water for several minutes. | [7][8] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [7][8] |

Conclusion

This compound is a sophisticated synthetic intermediate whose value is derived from the strategic placement of two distinct tosyl-based functional groups. The N-tosyl group provides robust protection for the pyrrolidine amine, while the O-tosylate group serves as a highly effective activating group for the C3 alcohol, enabling clean and stereocontrolled nucleophilic substitution reactions. Its successful application in the synthesis of pharmaceuticals like Darifenacin highlights its importance and reliability as a chiral building block for drug development professionals. A thorough understanding of its synthesis, reactivity, and handling protocols allows researchers to leverage its full potential in the creation of complex molecular targets.

References

- SAFETY DATA SHEET. (2024, March 4). Sigma-Aldrich.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- This compound | CAS 131912-34-0. Santa Cruz Biotechnology.

- SAFETY DATA SHEET. (2025, October 7). Sigma-Aldrich.

- SAFETY D

- 1-Tosyl-3-pyrrolidinol Tosyl

- 1-Tosyl-3-pyrrolidinol Tosyl

- 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (98%). Amerigo Scientific.

- 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol 98 133034-00-1. Sigma-Aldrich.

- Safety Data Sheet. (2025, November 19). Cayman Chemical.

- 1-Phenyl-3-tosyl-1H-pyrrole. MDPI.

- Improved process for the preparation of 1-tosyl-3-(S)-tosyloxypyrrolidine. (2024, November 8). Technical Disclosure Commons.

- Synthesis of tosyl

- 1-(p-tosyl)-(r)-(-)-3-pyrrolidinol (C11H15NO3S). PubChemLite.

- This compound | 131912-34-0.

- A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Organic Chemistry Portal.

- Tosyl group. Wikipedia.

- All About Tosylates and Mesylates. (2015, March 10). Master Organic Chemistry.

- Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form. ARKIVOC.

- Discuss the structure and reactivity of tosylates in organic chemistry molecules, considering their role as leaving groups. Proprep.

- 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol 98 133034-00-1. Sigma-Aldrich.

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Tosyl-3-pyrrolidinol Tosylate

This guide provides a comprehensive overview of the synthesis and characterization of 1-Tosyl-3-pyrrolidinol Tosylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also the underlying scientific principles and rationale for the procedural choices.

Introduction: The Significance of this compound

This compound is a valuable chiral building block in organic synthesis. The presence of two tosyl groups, one on the nitrogen atom of the pyrrolidine ring and the other as a tosylate ester at the 3-position, imparts unique reactivity to the molecule. The tosyl group on the nitrogen acts as a robust protecting group, while the tosylate at the 3-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This dual functionality makes it a crucial intermediate in the preparation of a variety of biologically active molecules.

Synthesis of this compound: A Two-Step Tosylation Approach

The synthesis of this compound from 3-pyrrolidinol is a two-step process involving the tosylation of both the secondary amine and the hydroxyl group. The choice of reagents and reaction conditions is critical to ensure a high yield and purity of the final product.

Reaction Scheme

The overall transformation can be depicted as follows:

Caption: Reaction scheme for the synthesis of this compound.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the nitrogen and oxygen atoms of 3-pyrrolidinol on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).

-

N-Tosylation: The secondary amine of 3-pyrrolidinol is more nucleophilic than the hydroxyl group. Therefore, in the presence of a base such as pyridine, the nitrogen atom preferentially attacks the sulfur atom of TsCl, leading to the formation of the N-tosylated intermediate, 1-Tosyl-3-pyrrolidinol. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction forward.

-

O-Tosylation: The subsequent tosylation of the hydroxyl group in 1-Tosyl-3-pyrrolidinol is also base-mediated. The hydroxyl group, although less nucleophilic than the amine, will react with a second equivalent of TsCl to form the tosylate ester. This step converts the hydroxyl group into a much better leaving group (tosylate), which is a key feature of the final product.[1][2]

The use of a suitable base is crucial to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the HCl generated during the reaction.[3] Pyridine is a common choice as it can also serve as the solvent.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

-

3-Pyrrolidinol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Synthesis Procedure

-

Reaction Setup: To a solution of 3-pyrrolidinol (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add anhydrous pyridine (2.5 equivalents) at 0 °C (ice bath).

-

First Tosylation (N-Tosylation): Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Second Tosylation (O-Tosylation): Cool the reaction mixture back to 0 °C and add a second portion of p-toluenesulfonyl chloride (1.2 equivalents). Allow the reaction to stir at room temperature overnight.

-

Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key analytical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₁NO₅S₂ | [4] |

| Molecular Weight | 395.49 g/mol | [4] |

| Appearance | Pale Brown Solid | [5] |

| CAS Number | 131912-34-0 | [4] |

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the two tosyl groups (typically in the range of 7.3-7.9 ppm), the methyl protons of the tosyl groups (around 2.4 ppm), and the protons of the pyrrolidine ring. The proton at the 3-position, attached to the tosylate group, would likely appear as a multiplet at a downfield shift compared to the starting 3-pyrrolidinol due to the electron-withdrawing nature of the tosylate group.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, the methyl carbons of the tosyl groups, and the carbons of the pyrrolidine ring. The carbon at the 3-position would be significantly deshielded due to the attached tosylate group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (or a peak corresponding to [M+H]⁺ or [M+Na]⁺) consistent with the molecular weight of 395.49 g/mol .

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. For example, it is utilized in the preparation of Darifenacin hydrobromide, a medication used to treat overactive bladder.[6] The chirality of this intermediate is often crucial for the biological activity of the final drug molecule.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The two-step tosylation of 3-pyrrolidinol is a reliable method for the preparation of this important synthetic building block. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the field of organic synthesis and drug development.

References

Sources

- 1. Khan Academy [khanacademy.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 1-Tosyl-3-pyrrolidinol Tosylate_其他_德威钠 [gjbzwzw.com]

- 6. tdcommons.org [tdcommons.org]

An In-depth Technical Guide to the Synthesis of 1-Tosyl-3-pyrrolidinol Tosylate: A Focus on Starting Materials and Strategic Execution

Foreword: The Strategic Importance of 1-Tosyl-3-pyrrolidinol Tosylate in Modern Drug Discovery

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its ability to confer favorable physicochemical properties and explore three-dimensional pharmacophore space.[1][2][3][4] This saturated heterocycle is a prevalent motif in a multitude of FDA-approved drugs and clinical candidates, where it often plays a critical role in establishing key binding interactions with biological targets.[1][2][3] Among the vast arsenal of pyrrolidine-based building blocks, this compound stands out as a particularly versatile and valuable intermediate. Its dual tosyl functionalization serves a dual purpose: the N-tosyl group acts as a stable protecting group for the pyrrolidine nitrogen, while the O-tosylate at the 3-position provides an excellent leaving group for nucleophilic substitution, enabling the facile introduction of a wide range of functionalities. This guide provides an in-depth exploration of the primary synthetic routes to this key intermediate, with a particular emphasis on the selection of starting materials and the underlying strategic considerations that inform an efficient and scalable synthesis.

I. Strategic Approaches to the Pyrrolidine Core: A Comparative Analysis of Starting Materials

The synthesis of this compound can be approached from several distinct starting points, each with its own set of advantages and challenges. The choice of starting material is often dictated by factors such as cost, availability of the desired stereoisomer, and the overall synthetic strategy.

| Starting Material | Synthetic Strategy | Advantages | Disadvantages |

| Chiral 3-Hydroxypyrrolidine | Direct Tosylation | Short and direct route. | Can be expensive, especially for a specific enantiomer. |

| (S)-4-chloro-3-hydroxybutanenitrile | Reductive Cyclization followed by Tosylation | Cost-effective starting material. Good for large-scale synthesis. | Multi-step process. Requires careful control of reaction conditions. |

| (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine | Configuration Inversion (Mitsunobu) and Tosylation | Allows access to the (S)-enantiomer from the more readily available (R)-enantiomer. | Use of hazardous reagents (DEAD or DIAD). Stoichiometric triphenylphosphine oxide byproduct can be difficult to remove. |

| Malic Acid / Glutamic Acid | Chiral Pool Synthesis | Readily available and inexpensive chiral starting materials. | Longer synthetic sequences. May require multiple protection/deprotection steps. |

II. Key Synthetic Pathways and Experimental Protocols

A. Direct Tosylation of 3-Hydroxypyrrolidine

This is the most straightforward approach, involving the direct tosylation of both the nitrogen and the hydroxyl group of 3-hydroxypyrrolidine. The key challenge lies in achieving complete tosylation and in the purification of the final product.

Experimental Protocol: Two-Step Tosylation of (S)-3-Hydroxypyrrolidine

-

N-Tosylation: To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) is added a base (e.g., triethylamine or pyridine, 1.1 eq). The mixture is cooled to 0 °C, and a solution of p-toluenesulfonyl chloride (1.05 eq) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

O-Tosylation: After completion of the N-tosylation, a second portion of base (1.1 eq) and p-toluenesulfonyl chloride (1.05 eq) are added to the reaction mixture. The reaction is stirred at room temperature or gently heated to drive the O-tosylation to completion.

-

Work-up and Purification: The reaction mixture is washed sequentially with water, dilute acid (e.g., 1M HCl), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-Tosyl-3-(S)-pyrrolidinol Tosylate.

B. Reductive Cyclization of (S)-4-chloro-3-hydroxybutanenitrile

This method offers a more cost-effective route for large-scale production, starting from the commercially available (S)-4-chloro-3-hydroxybutanenitrile.[5] The synthesis involves the reduction of the nitrile to a primary amine, which then undergoes intramolecular cyclization to form the pyrrolidine ring, followed by tosylation.

Experimental Protocol: Synthesis of 1-Tosyl-3-(S)-pyrrolidinol Tosylate from (S)-4-chloro-3-hydroxybutanenitrile [5]

-

Reductive Cyclization: To a mixture of sodium borohydride (3.8 eq) and boron trifluoride diethyl etherate (1.8 eq) in tetrahydrofuran (THF) at 20-25°C is added a solution of (S)-4-chloro-3-hydroxybutanenitrile (1.0 eq) in THF. The mixture is stirred for 5 hours. The reaction is then quenched by adding it to pre-cooled water at 0-5°C.

-

In-situ Tosylation: Sodium carbonate is added to the aqueous mixture, which is then heated to 50-55°C. After cooling, the aqueous layer is separated and treated with p-toluenesulfonyl chloride at 25-30°C, followed by heating to 50-55°C. Toluene is added, and the organic layer is separated.

-

Second Tosylation and Isolation: To the organic layer, tert-butyl ammonium bromide, sodium hydroxide solution, and another portion of p-toluenesulfonyl chloride are added. The mixture is heated to 50-55°C. After cooling and addition of water, the product is precipitated, filtered, and washed to yield 1-tosyl-3-(S)-tosyloxypyrrolidine.[5]

C. Configuration Inversion via Mitsunobu Reaction

This elegant strategy allows for the synthesis of the (S)-enantiomer of this compound from the often more readily available and less expensive (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine. The key step is a Mitsunobu reaction, which proceeds with inversion of stereochemistry at the C3 position.[6]

Experimental Protocol: Synthesis of (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine via Mitsunobu Reaction [6]

-

Esterification with Inversion: To a solution of (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (1.0 eq), benzoic acid (1.3 eq), and triphenylphosphine (1.3 eq) in dry tetrahydrofuran at -10°C under a nitrogen atmosphere is slowly added diisopropyl azodicarboxylate (DIAD) (1.3 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., sodium hydroxide in methanol/water) to yield (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.

-

Deprotection and Tosylation: The Boc protecting group is removed under acidic conditions (e.g., HCl in methanol or trifluoroacetic acid). The resulting (S)-3-hydroxypyrrolidine hydrochloride can then be subjected to the two-step tosylation procedure described in section II.A.

III. Mechanistic Insights and Rationale

The Role of the Tosyl Group

The p-toluenesulfonyl (tosyl) group is a versatile tool in organic synthesis.[7][8] In the context of this compound synthesis, it serves two primary functions:

-

Nitrogen Protection: The N-tosyl group is a robust protecting group for the pyrrolidine nitrogen. It is stable to a wide range of reaction conditions, yet can be removed under specific reducing conditions if necessary.

-

Activation of the Hydroxyl Group: The conversion of the 3-hydroxyl group to a tosylate transforms it into an excellent leaving group for SN2 reactions.[8] This allows for the facile introduction of various nucleophiles at the C3 position, making this compound a valuable precursor for a diverse range of substituted pyrrolidines.

Stereochemical Control

The stereochemistry at the 3-position of the pyrrolidine ring is often crucial for biological activity. The synthetic strategies outlined above provide different means of controlling this stereochemistry:

-

Chiral Pool Synthesis: Starting from enantiomerically pure natural products like malic acid or glutamic acid ensures the final product has a defined stereochemistry.[9]

-

Asymmetric Synthesis: Enzymatic resolutions and asymmetric hydrogenations can be employed to generate chiral 3-hydroxypyrrolidine intermediates.[10]

-

Configuration Inversion: The Mitsunobu reaction is a reliable method for inverting the stereocenter at the 3-position, providing access to the opposite enantiomer from a readily available starting material.[6]

IV. Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed in this guide.

Figure 1: Key synthetic pathways to this compound.

V. Conclusion and Future Perspectives

The synthesis of this compound is a well-established yet continually evolving field. The choice of starting material and synthetic route is a critical decision that impacts the overall efficiency, scalability, and cost-effectiveness of the process. While direct tosylation of 3-hydroxypyrrolidine offers a concise route, methods starting from more readily available precursors like (S)-4-chloro-3-hydroxybutanenitrile or employing stereoinversion techniques provide valuable alternatives for large-scale production. As the demand for enantiomerically pure pyrrolidine derivatives in drug discovery continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain a key area of research.

References

- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (n.d.). National Institutes of Health.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Pharmaceuticals.

- Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.

- Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (n.d.). National Institutes of Health.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Pharmaceuticals.

- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (2007). Google Patents.

- 2-Trimethylsilylethanesulfonyl (SES) versus Tosyl (Ts) Protecting Group in the Preparation of Nitrogen-Containing Five-Membered Rings. A Novel Route for the Synthesis of Substituted Pyrrolines and Pyrrolidines. (2006). The Journal of Organic Chemistry.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed.

-

Synthesis of Chiral Tritylpyrrolidine Derivatives and Their Application to Asymmetric Benzoyloxylation. (2017). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

- The Role of Pyrrolidine Derivatives in Modern Drug Discovery. (2025). Synthose.

-

A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. (2006). Synthesis. Retrieved January 12, 2026, from [Link]

- A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. (2006). Organic Chemistry Portal.

- Improved process for the preparation of 1-tosyl-3-(S)-tosyloxypyrrolidine. (2024). Technical Disclosure Commons.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). International Journal of Molecular Sciences. Retrieved January 12, 2026, from [Link]

-

N-TOSYL-(Sa)-BINAM-L-PROLINAMIDE. (2012). Organic Syntheses. Retrieved January 12, 2026, from [Link]

-

Synthesis of N‐tosylpyrrolidine and N‐tosyltetrahydropyridine derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Tosyl group. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200, a Highly Active, Regio- and Stereoselective, and Easy to Handle Biocatalyst. (2003). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

- Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. (2016). Google Patents.

-

1-Phenyl-3-tosyl-1H-pyrrole. (2022). Molbank. Retrieved January 12, 2026, from [Link]

-

One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2018). ACS Omega. Retrieved January 12, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tdcommons.org [tdcommons.org]

- 6. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tosyl group - Wikipedia [en.wikipedia.org]

- 9. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 10. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-Tosyl-3-pyrrolidinol Tosylate: A Versatile Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tosyl-3-pyrrolidinol Tosylate, with the CAS Number 131912-34-0, is a valuable chiral building block in modern organic synthesis, particularly within the realm of pharmaceutical development. Its rigid, stereochemically defined pyrrolidine core, coupled with the presence of two excellent leaving groups (tosylates), makes it a highly versatile intermediate for the construction of complex, biologically active molecules. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to establish crucial interactions with biological targets.[1] This guide provides a comprehensive overview of the commercial availability, synthesis, applications, and handling of this compound, empowering researchers to effectively utilize this key synthetic intermediate.

Commercial Availability and Suppliers

This compound is commercially available from a range of suppliers, catering to both research and larger-scale synthetic needs. The availability of this reagent facilitates its direct incorporation into synthetic workflows without the need for multi-step de novo synthesis. When procuring this compound, it is crucial to consider the required purity and, for later-stage development, the supplier's ability to provide material compliant with Good Manufacturing Practices (GMP).

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Pharmaffiliates | This compound | 131912-34-0 | C₁₈H₂₁NO₅S₂ | 395.49 | Offers highly pure reference standards.[2][3] |

| Santa Cruz Biotechnology | This compound | 131912-34-0 | C₁₈H₂₁NO₅S₂ | 395.49 | For research use only.[4] |

| Splendid Labs Pvt. Ltd. | This compound | 131912-34-0 | C₁₈H₂₁NO₅S₂ | 395.49 | Provides the compound as a reference standard.[5] |

| Toronto Research Chemicals | 1-Tosyl-3-pyrrolidinol | 170456-83-4 | C₁₁H₁₅NO₃S | 241.31 | Offers the mono-tosylated precursor.[6] |

| Amerigo Scientific | 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol | 133034-00-1 | C₁₁H₁₅NO₃S | 241.31 | Provides the chiral precursor.[7] |

Physicochemical Properties and Characterization

Synonyms: 1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinol 3-(4-Methylbenzenesulfonate), 1-Tosyl-3-tosyloxypyrrolidine[3] Appearance: Pale Brown Solid[3] Storage: 2-8°C Refrigerator[3]

While a comprehensive, publicly available dataset for this compound is limited, characterization data for closely related N-tosylated pyrrolidines provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of a tosylated pyrrolidine derivative typically shows characteristic signals for the tosyl group's aromatic protons as two doublets in the range of δ 7.3-7.8 ppm. The methyl protons of the tosyl group appear as a singlet around δ 2.4 ppm. The protons on the pyrrolidine ring will exhibit complex splitting patterns in the aliphatic region (δ 1.5-4.0 ppm), with their chemical shifts and coupling constants being highly dependent on the substitution pattern and stereochemistry. For 1-tosylpyrrolidine, the protons adjacent to the nitrogen appear as a triplet around δ 3.23 ppm, and the other ring protons appear as a multiplet around δ 1.7-1.8 ppm.[7]

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons of the tosyl group between δ 127-145 ppm. The methyl carbon of the tosyl group typically resonates around δ 21.5 ppm. The carbons of the pyrrolidine ring will appear in the aliphatic region, with the carbons attached to the nitrogen and the tosylated oxygen being the most downfield. For 1-tosylpyrrolidine, the carbons adjacent to the nitrogen are observed around δ 47.9 ppm, and the other ring carbons are found around δ 25.0 ppm.[7]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the sulfonyl group (S=O stretching) around 1350 cm⁻¹ and 1160 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The mass spectrum will show the molecular ion peak [M+H]⁺ or other adducts, which can be used to verify the molecular weight of 395.49 g/mol .

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from a suitable 3-hydroxypyrrolidine derivative. The first step is the protection of the pyrrolidine nitrogen with a tosyl group, followed by the tosylation of the hydroxyl group.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Tosylation of an Alcohol

This protocol provides a general procedure for the tosylation of an alcohol, which is a key step in the synthesis of this compound.[8]

Materials:

-

Alcohol (e.g., 1-Tosyl-3-pyrrolidinol) (1.0 eq.)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

-

Anhydrous Pyridine or Triethylamine (1.5 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the alcohol (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.5 eq.) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise at 0 °C.

-

Stir the reaction mixture at 0 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

p-Toluenesulfonyl chloride (TsCl): This reagent is the source of the tosyl group. The sulfur atom in TsCl is highly electrophilic due to the presence of the electron-withdrawing sulfonyl group and the chlorine atom, making it susceptible to nucleophilic attack by the alcohol.

-

Base (Pyridine or Triethylamine): A base is essential to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the starting alcohol and the product, and it drives the reaction to completion. Pyridine can also act as a nucleophilic catalyst.

-

Anhydrous Conditions: The reaction must be carried out under anhydrous conditions because TsCl can react with water, which would consume the reagent and reduce the yield of the desired product.

-

Low Temperature (0 °C): The reaction is typically carried out at a low temperature to control the reaction rate and minimize the formation of side products.

Applications in Drug Discovery

The strategic importance of this compound lies in its utility as a chiral building block for the enantioselective synthesis of complex molecules. The two tosylate groups serve distinct purposes: the N-tosyl group acts as a protecting group for the pyrrolidine nitrogen, while the O-tosyl group at the 3-position is an excellent leaving group for nucleophilic substitution reactions. This dual functionality allows for sequential and site-selective modifications of the pyrrolidine ring.

The N-Tosyl Group: A Directing and Protecting Group

The N-tosyl group serves multiple roles:

-

Protection: It protects the secondary amine of the pyrrolidine ring from participating in unwanted side reactions.[9]

-

Activation: The electron-withdrawing nature of the tosyl group can influence the reactivity of the pyrrolidine ring.

-

Stereochemical Control: The bulky tosyl group can direct the stereochemical outcome of subsequent reactions.

The O-Tosyl Group: An Excellent Leaving Group

The tosylate group at the 3-position is an excellent leaving group, approximately 10¹⁰ to 10¹² times more reactive than a hydroxyl group in nucleophilic substitution reactions.[10] This is because the negative charge of the resulting tosylate anion is delocalized over the three oxygen atoms and the aromatic ring, making it a very stable species. This high reactivity allows for the introduction of a wide range of nucleophiles at the C-3 position with high efficiency, often with inversion of stereochemistry via an Sₙ2 mechanism.

Case Study: Intermediate for the Synthesis of Darifenacin

A key application of a stereoisomer of this class of compounds, specifically 1-tosyl-3-(S)-tosyloxypyrrolidine, is as a crucial intermediate in the synthesis of Darifenacin.[2] Darifenacin is a selective M3 muscarinic receptor antagonist used to treat overactive bladder. The synthesis of Darifenacin highlights the importance of this chiral building block in constructing the core structure of the drug with the correct stereochemistry.

Caption: Simplified pathway showing the use of a 1-tosyl-3-tosyloxypyrrolidine derivative in the synthesis of Darifenacin.

In this synthesis, the tosylate at the 3-position of the pyrrolidine ring is displaced by the nucleophilic carbanion generated from diphenylacetonitrile.[11] This Sₙ2 reaction proceeds with inversion of configuration, establishing the critical stereocenter in the Darifenacin molecule. The N-tosyl group remains in place to protect the nitrogen during this step and is removed later in the synthetic sequence. This example underscores the power of this compound and its stereoisomers as chiral synthons that enable the efficient and stereocontrolled synthesis of complex pharmaceutical agents.

Experimental Protocol: Nucleophilic Substitution on a Tosylated Pyrrolidine

This protocol outlines a general procedure for a nucleophilic substitution reaction using a tosylated pyrrolidine derivative, which is a common application of this compound.[8]

Materials:

-

This compound (1.0 eq.)

-

Nucleophile (e.g., Sodium Azide) (1.5 eq.)

-

Anhydrous Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1.0 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add the nucleophile (e.g., sodium azide, 1.5 eq.) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 3-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Safety and Handling

This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid breathing dust or vapors. May cause respiratory irritation.

-

Skin Contact: Causes skin irritation. In case of contact, wash immediately with plenty of water.

-

Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.

-

Ingestion: May be harmful if swallowed.

-

Storage: Store in a tightly sealed container in a cool, dry place.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety and handling information.[4]

References

-

Improved process for the preparation of 1-tosyl-3-(S)-tosyloxypyrrolidine - Technical Disclosure Commons. (2024-11-08). Available at: [Link]

-

Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. Available at: [Link]

- WO2009125430A2 - Improved process for producing darifenacin - Google Patents.

- WO2008126106A2 - Novel and improved processes for the preparation of intermediates of darifenacin, darifenacin and its pharmaceutically acceptable salts - Google Patents.

-

1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (98%) - Amerigo Scientific. Available at: [Link]

- US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents.

-

2-Trimethylsilylethanesulfonyl (SES) versus Tosyl (Ts) Protecting Group in the Preparation of Nitrogen-Containing Five-Membered Rings. A Novel Route for the Synthesis of Substituted Pyrrolines and Pyrrolidines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

131912-34-0| Chemical Name : this compound | Pharmaffiliates. Available at: [Link]

- WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents.

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI. Available at: [Link]

-

Complete the following multistep syntheses using tosylate formati... | Study Prep in Pearson+. Available at: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Available at: [Link]

-

1-Phenyl-3-tosyl-1H-pyrrole - MDPI. Available at: [Link]

-

Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups - PubMed. Available at: [Link]

-

2 - Organic Syntheses Procedure. Available at: [Link]

- US20140088304A1 - Methods and intermediates for preparing pharmaceutical agents - Google Patents.

-

Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis | Journal of the American Chemical Society. Available at: [Link]

-

Preparation of mesylates and tosylates (video) - Khan Academy. Available at: [Link]

-

Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PubMed Central. Available at: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules - PubMed. Available at: [Link]

-

Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage - ResearchGate. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

- WO1994025452A1 - Process for preparing intermediates for the synthesis of antifungal agents - Google Patents.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

Synthesis of therapeutic and diagnostic drugs centered on regioselective and stereoselective ring opening of aziridinium ions - Patsnap Eureka. Available at: [Link]

-

Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PubMed Central. Available at: [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]

-

Recent advances in heterolytic nucleofugal leaving groups - PMC - NIH. Available at: [Link]

-

Hydride as a Leaving Group in Nucleophilic Aromatic Substitution | Organometallic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]

-

One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines | Organic Letters - ACS Publications. Available at: [Link]

-

Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton | Semantic Scholar. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tdcommons.org [tdcommons.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 131912-34-0 Name: [xixisys.com]

- 5. rsc.org [rsc.org]

- 6. This compound CAS#: 131912-34-0 [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]

The Linchpin Intermediate: A Technical Guide to 1-Tosyl-3-pyrrolidinol Tosylate in the Stereoselective Synthesis of Darifenacin

Introduction: Targeting Precision in Overactive Bladder Treatment

Darifenacin is a potent and selective M3 muscarinic receptor antagonist, established as a key therapeutic agent for the treatment of overactive bladder (OAB).[1][2] Its clinical efficacy hinges on its specific interaction with the M3 receptors predominant in the urinary bladder, which minimizes systemic side effects often associated with less selective antimuscarinic drugs. The chemical structure of Darifenacin, (S)-2-{1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide, features a critical chiral center at the 3-position of the pyrrolidine ring.[1] The biological activity resides almost exclusively in the (S)-enantiomer, mandating a synthetic strategy that guarantees high enantiomeric purity.

This technical guide provides an in-depth examination of a robust and widely employed synthetic route to Darifenacin, focusing on the pivotal role of 1-Tosyl-3-pyrrolidinol Tosylate as a key chiral intermediate. We will dissect the strategic importance of this molecule, detailing its preparation and its function in forging the core structure of Darifenacin through a stereospecific nucleophilic substitution. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this elegant synthetic pathway.

The Intermediate of Choice: this compound

The successful synthesis of a chiral drug like Darifenacin is fundamentally dependent on the strategic use of intermediates that can introduce and maintain the required stereochemistry. This compound is a prime example of such a "linchpin" molecule, designed for a specific and critical transformation.

Structural Analysis and Functional Rationale

The power of this intermediate lies in the dual functionality of the tosyl (p-toluenesulfonyl) groups.

-

N-Tosyl Protecting Group : The pyrrolidine nitrogen is nucleophilic and could otherwise interfere in subsequent reactions. The electron-withdrawing nature of the tosyl group attached to the nitrogen effectively renders it non-nucleophilic, serving as a robust protecting group throughout the initial synthetic steps.[3]

-

O-Tosyl (Tosylate) Leaving Group : The hydroxyl group at the C-3 position of the pyrrolidine ring is inherently a poor leaving group (as hydroxide, HO⁻).[4][5] By converting it into a tosylate ester, it is transformed into an exceptionally good leaving group.[6] The tosylate anion's stability is due to the resonance delocalization of its negative charge across the sulfonyl group, making it readily displaced by a nucleophile.[6]

This dual-function design makes the intermediate perfectly primed for a stereospecific SN2 reaction, which is the cornerstone of this synthetic approach.

| Property | Value | Source(s) |

| Chemical Name | This compound | [7] |

| Synonym | 1-(4-Methylbenzenesulfonyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate | [8] |

| CAS Number | 131912-34-0 | [7][9] |

| Molecular Formula | C₁₈H₂₁NO₅S₂ | [9] |

| Molecular Weight | 395.49 g/mol | [9] |

Synthesis of the Key Intermediate: 1-Tosyl-3-(S)-tosyloxypyrrolidine

An efficient and scalable synthesis of the chiral intermediate is paramount. One documented process begins with the commercially available (S)-4-chloro-3-hydroxybutanenitrile, establishing the desired stereochemistry from the outset.[10]

Synthetic Workflow Diagram

Caption: Synthesis of the key intermediate 1-Tosyl-3-(S)-tosyloxypyrrolidine.

Detailed Experimental Protocol

The following protocol is synthesized from a published, improved process for preparing the intermediate.[10]

Step 1: Reductive Cyclization

-

A solution of Sodium borohydride (37.96 g) and boron trifluoride diethyl etherate (185.8 ml) in tetrahydrofuran (THF, 500 ml) is prepared at 20-25°C.

-

A solution of (S)-4-chloro-3-hydroxybutanenitrile (100 g) in THF (100 ml) is added to the mixture.

-

The reaction is stirred for 5 hours at 20-25°C. This step achieves the reduction of the nitrile and subsequent intramolecular cyclization to form the pyrrolidine ring.

-

The reaction mixture is quenched by adding it to pre-cooled water (0-5°C). Sodium carbonate is added, and the mixture is heated to 50-55°C for 2 hours to yield (S)-3-Hydroxypyrrolidine.

Step 2: Di-Tosylation

-

After workup and separation of the aqueous layer containing the pyrrolidinol, para-toluenesulfonyl chloride (p-TsCl, 111.3 g) is added at 25-30°C.

-

The mixture is heated to 50-55°C and stirred for 2 hours to achieve N-tosylation.

-

Toluene is added for extraction. To the separated organic layer, a phase transfer catalyst (e.g., tert-Butyl ammonium bromide, 8 g) is added.

-

A solution of sodium hydroxide and a second portion of p-TsCl (111.3 g) are added at 25-30°C.

-

The mixture is heated to 50-55°C and stirred for 2 hours to complete the O-tosylation of the hydroxyl group.

-

Upon cooling to 0-5°C, the product, 1-tosyl-3-(S)-tosyloxypyrrolidine, precipitates and can be isolated by filtration. The crude product is further purified by washing with water and methanol.

The Core Reaction: Stereospecific Alkylation

This step represents the heart of the Darifenacin synthesis, where the complex diphenylacetyl moiety is attached to the chiral pyrrolidine ring.

Reaction Mechanism and Stereochemistry

The reaction is a classic SN2 (bimolecular nucleophilic substitution). A strong base, such as sodium hydride, is used to deprotonate diphenylacetonitrile, creating a potent carbanion nucleophile. This nucleophile then attacks the C-3 carbon of the tosylated pyrrolidine intermediate. The attack occurs from the side opposite to the tosylate leaving group, resulting in a complete inversion of the stereochemical configuration at the chiral center.[11]

This inversion is critical: starting with the (S)-tosylate intermediate yields the desired (S)-configuration in the final product precursor, (S)-2,2-Diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile.

Core Reaction Workflow Diagram

Caption: The core SN2 reaction forming the C-C bond of the Darifenacin scaffold.

Completion of Darifenacin Synthesis

With the key chiral center and carbon skeleton established, the synthesis proceeds through a series of standard transformations to yield the final active pharmaceutical ingredient (API).

Overall Synthetic Pathway

Caption: Overall workflow from the key precursor to the final Darifenacin API.

1. Deprotection (Detosylation): The N-tosyl group is removed under harsh acidic conditions, typically by heating with aqueous hydrobromic acid (HBr) and phenol.[11] Phenol acts as a scavenger for the tosyl cation. This step liberates the secondary amine of the pyrrolidine ring.

2. Nitrile Hydrolysis: The cyano group (-CN) is hydrolyzed to a primary amide (-CONH₂). This can be achieved under either acidic or basic conditions.[12][13][14] For instance, treatment with sulfuric acid or potassium hydroxide effectively converts the nitrile to the required acetamide moiety.[11]

3. N-Alkylation: The final piece of the molecule is installed via N-alkylation of the pyrrolidine nitrogen.[15] The nucleophilic nitrogen reacts with an alkylating agent, such as 5-(2-bromoethyl)-2,3-dihydrobenzofuran, in the presence of a base (e.g., potassium carbonate) to form Darifenacin free base.[11][16]

4. Salt Formation: For pharmaceutical formulation, the Darifenacin free base is converted to its hydrobromide salt by treatment with hydrobromic acid.[17]

Analytical and Quality Control Considerations

The purity of the this compound intermediate is crucial. Any impurities, particularly enantiomeric impurities, can carry through the synthesis and compromise the quality of the final API. High-Performance Liquid Chromatography (HPLC) is an essential tool for monitoring the purity of the intermediate and each subsequent step.[2] During process development, it is vital to identify and characterize any process-related impurities that may form.[2]

Conclusion

The synthesis of Darifenacin via the this compound intermediate is a testament to elegant and practical chemical design. This pathway masterfully addresses the critical challenge of stereocontrol by employing a chiral building block that is strategically activated for a stereospecific SN2 reaction. The dual role of the tosyl groups—one as a stable protecting group and the other as a superb leaving group—is the key to its success. This method provides a reliable and scalable route to a vital therapeutic agent, underscoring the power of intermediate-driven strategies in modern pharmaceutical manufacturing.

References

-

(S)-2,2-Diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile. Cleanchem. [Link]

-

Improved process for the preparation of 1-tosyl-3-(S)-tosyloxypyrrolidine. (2024). Technical Disclosure Commons. [Link]

-

3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine. Pharmaffiliates. [Link]

-

This compound. Pharmaffiliates. [Link]

-

1-(4-Methylbenzenesulfonyl)pyrrolidin-3-yl 4-methylbenzenesulfonate. ChemSrc. [Link]

-

Converting Nitriles to Amides. Chemistry Steps. [Link]

-

An Improved Process For The Preparation Of Darifenacin Or Salts Thereof. Quick Company. [Link]

- Process for preparation of darifenacin and intermediates used in the process.

-

Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis. [Link]

- Improved process for producing darifenacin.

- Method for preparing Darifenacin.

-

A New, Simple Synthesis of N -Tosyl Pyrrolidines and Piperidines. ResearchGate. [Link]

-

Hydrolysis of nitriles. Lumen Learning. [Link]

-

Selective Hydrolysis of Nitriles into Amides Using Acetaldoxime. Organic Syntheses. [Link]

-

Srinivas, K., et al. (2009). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. [Link]

-

Selective hydrolysis of nitriles to amides. ResearchGate. [Link]

-

Darifenacin. PubChem. [Link]

-

IMPROVED PROCESS FOR PRODUCING DARIFENACIN. WIPO. [Link]

-

Tosylates. University of Calgary. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. [Link]

-

Tosylates And Mesylates. Master Organic Chemistry. [Link]

-

Conversion of nitriles to amides. Chemistry LibreTexts. [Link]

-

9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. [Link]

-

Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

-

Total Synthesis of Tosyl‐Samroiyotmycin A and Its Biological Profiling. National Institutes of Health. [Link]

-

Tosyl/pyrrolyl-capped 1,3-enynes via t-BuOK-assisted reaction of TosMIC with acylethynylpyrroles. Royal Society of Chemistry. [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Synthesis of Quinolines from N-Tosyl-1-azadienes. ResearchGate. [Link]

Sources

- 1. Darifenacin | C28H30N2O2 | CID 444031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 131912-34-0|1-(4-Methylbenzenesulfonyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate|BLD Pharm [bldpharm.com]

- 9. scbt.com [scbt.com]

- 10. tdcommons.org [tdcommons.org]

- 11. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]

- 12. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. CZ300895B6 - Method for preparing Darifenacin - Google Patents [patents.google.com]

- 16. "An Improved Process For The Preparation Of Darifenacin Or Salts [quickcompany.in]

- 17. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]

Safety and handling precautions for 1-Tosyl-3-pyrrolidinol Tosylate

An In-depth Technical Guide to the Safe Handling of 1-Tosyl-3-pyrrolidinol Tosylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. The information and recommendations provided herein are synthesized from data on structurally related compounds and general principles of chemical safety. All laboratory work should be conducted under the supervision of a qualified individual and in accordance with all applicable safety regulations.

Introduction: Understanding the Compound

This compound (CAS No: 131912-34-0) is a chemical intermediate of interest in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] Its molecular structure, featuring a pyrrolidine ring, a hydroxyl group protected as a tosylate, and a tosyl group on the nitrogen, suggests its utility in introducing the pyrrolidinol moiety into larger molecules. The tosyl group, derived from p-toluenesulfonic acid, is an excellent leaving group, making this compound a valuable precursor in nucleophilic substitution reactions.[3][4][5]

Molecular Formula: C₁₈H₂₁NO₅S₂[1][2] Molecular Weight: 395.49 g/mol [1][2] Appearance: Pale Brown Solid[1][6]

Hazard Identification and Risk Assessment

Key Potential Hazards:

-

Skin and Eye Irritation: Many sulfonyl-containing compounds and pyrrolidine derivatives are known to be irritants. Direct contact with the skin or eyes is likely to cause irritation, redness, and pain.[7]

-

Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles may cause irritation to the respiratory system.[7]

-

Harmful if Swallowed: While specific toxicity data is unavailable, it is prudent to assume the compound is harmful if ingested.[7]

-

Reactivity: As a tosylated compound, it is designed to be reactive. It can undergo nucleophilic substitution reactions and may be incompatible with strong bases, acids, and oxidizing agents.[4][8]

The following table summarizes the GHS classifications for a structurally similar compound, which should be considered as a minimum precaution for this compound.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[7] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[7] |

| Specific target organ toxicity – single exposure | 3 (Respiratory system) | H335: May cause respiratory irritation.[7] |

| Acute toxicity (Oral) | 4 | H302: Harmful if swallowed.[7] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.[7][8]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.

-

Lab Coat: A flame-retardant and chemically resistant lab coat should be worn and kept fastened.

-

-

Respiratory Protection: If there is a potential for generating significant amounts of dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to maintaining a safe laboratory environment.

Handling

-

Work Area: Designate a specific area within the fume hood for handling this compound.

-

Dispensing: Use a spatula or other appropriate tools for transferring the solid. Avoid creating dust.

-

Grounding: For operations involving larger quantities where static electricity could be a concern, ensure that containers and equipment are properly grounded to prevent static discharge.[8]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling the compound, even if gloves were worn.[7]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[7]

-

Temperature: Store in a refrigerator at 2-8°C.[1]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[8]

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Emergency Procedures

Prompt and correct response to an emergency can significantly mitigate potential harm.

Spills

-

Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

-

Control: If safe to do so, prevent the spread of the spill.

-

Absorb: For small spills, carefully cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

-

Collect: Sweep up the absorbed material and place it in a sealed, labeled container for disposal. Do not generate dust.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Ventilate: Ensure the area is well-ventilated.

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them one or two glasses of water to drink. Seek immediate medical attention.[7]

Fire Fighting

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[7]

-

Unsuitable Extinguishing Media: A direct water jet may spread the material.

-

Specific Hazards: Combustion may produce toxic fumes, including oxides of nitrogen and sulfur.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Disposal Considerations

All waste materials must be disposed of in accordance with local, state, and federal regulations.

-

Chemical Waste: Unused or contaminated this compound should be collected in a labeled, sealed container and disposed of as hazardous chemical waste.[7]

-

Contaminated Materials: Any materials used to clean up spills or that have come into contact with the compound (e.g., gloves, absorbent pads) should also be disposed of as hazardous waste.[9]

-

Do not dispose of down the drain or in regular trash.[7]

Visualization of Safety Workflow

The following diagram illustrates the decision-making process for safely handling this compound.

Caption: Workflow for Safe Handling of this compound.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice. A thorough understanding of its potential hazards, the consistent use of engineering controls and personal protective equipment, and preparedness for emergencies are the cornerstones of a robust safety protocol. Researchers and drug development professionals are encouraged to review this guide and their internal safety procedures before working with this compound.

References

- SAFETY D

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

-

131912-34-0| Chemical Name : this compound | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

- 1 - SAFETY D

-

1-Tosyl-3-pyrrolidinol Tosylate_其他 - 德威钠. (n.d.). Retrieved January 12, 2026, from [Link]

-

Tosyl group - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

1-Phenyl-3-tosyl-1H-pyrrole - MDPI. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

- Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form. (n.d.).

- 1-Methyl-3-pyrrolidinol - Safety Data Sheet - ChemicalBook. (2025). ChemicalBook.

-

Discuss the structure and reactivity of tosylates in organic chemistry molecules, considering their role as leaving groups. - Proprep. (n.d.). Proprep. Retrieved January 12, 2026, from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. Tosyl group - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. proprep.com [proprep.com]

- 6. 1-Tosyl-3-pyrrolidinol Tosylate_北京科量技术有限公司 [gjbzwzw.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

Methodological & Application

Asymmetric Synthesis Empowered by 1-Tosyl-3-pyrrolidinol: A Chiral Auxiliary for Stereoselective Transformations

Introduction: The Role of Pyrrolidine Scaffolds in Asymmetric Synthesis

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the biological activity of a molecule is often dictated by its three-dimensional arrangement. Chiral auxiliaries are powerful tools in this endeavor, acting as temporary molecular scaffolds that guide reactions to produce a desired stereoisomer. The pyrrolidine ring system, a five-membered nitrogen-containing heterocycle, is a privileged structure in numerous natural products and FDA-approved drugs.[1] Its conformational rigidity and the stereogenic centers it can harbor make it an excellent foundation for the design of chiral auxiliaries.

This guide focuses on the application of 1-Tosyl-3-pyrrolidinol and its activated form, 1-Tosyl-3-pyrrolidinol Tosylate , as a versatile chiral auxiliary for asymmetric synthesis. The presence of the tosyl group on the nitrogen atom enhances the rigidity of the pyrrolidine ring and influences its electronic properties. The hydroxyl group at the C3 position serves as a convenient handle for the attachment of various substrates, enabling stereocontrolled transformations such as alkylations and conjugate additions. We will explore the synthesis of this auxiliary, its attachment to substrates, its application in key stereoselective reactions, and the final cleavage step to yield the desired enantiomerically enriched product.

Synthesis of the Chiral Auxiliary: (S)-1-Tosyl-3-pyrrolidinol Tosylate

The chiral auxiliary can be synthesized from commercially available starting materials. An improved process for a similar compound, 1-tosyl-3-(S)-tosyloxypyrrolidine, has been disclosed and can be adapted.[2] The synthesis typically begins with a chiral starting material to establish the stereocenter. A general, representative synthesis is outlined below.

Protocol 1: Synthesis of (S)-1-Tosyl-3-hydroxypyrrolidine

This protocol describes the tosylation of the nitrogen of (S)-3-pyrrolidinol.

Materials:

-

(S)-3-Pyrrolidinol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (S)-3-pyrrolidinol (1.0 eq.) in DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq.) to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (S)-1-Tosyl-3-hydroxypyrrolidine.

Protocol 2: Synthesis of (S)-1-Tosyl-3-pyrrolidinol Tosylate

This protocol details the activation of the hydroxyl group of the chiral auxiliary by tosylation.[3][4]

Materials:

-

(S)-1-Tosyl-3-hydroxypyrrolidine

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (S)-1-Tosyl-3-hydroxypyrrolidine (1.0 eq.) in dry DCM (10 vol) at 0 °C, add pyridine (1.5 eq.).[3]

-

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.[3]

-

Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours, monitoring by TLC.[3]

-

Upon completion, dilute the reaction mixture with water and separate the layers.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.[3]

-

Filter and concentrate under reduced pressure to yield the desired (S)-1-Tosyl-3-pyrrolidinol Tosylate, which can be further purified by recrystallization.

Core Application: Diastereoselective Enolate Alkylation

One of the most powerful applications of chiral auxiliaries is the diastereoselective alkylation of enolates derived from carboxylic acids. By attaching the carboxylic acid substrate to the chiral auxiliary, a chiral enolate is formed, and the bulky auxiliary directs the approach of an electrophile to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. This strategy is famously employed in Evans Asymmetric Alkylation using oxazolidinone auxiliaries. A similar principle can be applied using 1-Tosyl-3-pyrrolidinol.

Conceptual Workflow for Asymmetric Alkylation

Sources

Harnessing 1-Tosyl-3-pyrrolidinol Tosylate: A Versatile Scaffold for Nucleophilic Substitution

An Application Guide for Synthetic Chemists

Introduction: The Strategic Value of the Pyrrolidine Core

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to confer desirable pharmacokinetic properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional vector for molecular recognition. 1-Tosyl-3-pyrrolidinol tosylate is a highly valuable and versatile building block for accessing a diverse library of 3-substituted pyrrolidines. This guide provides an in-depth analysis of its reactivity with nucleophiles, focusing on the underlying principles, detailed protocols, and strategic considerations for researchers in synthetic and medicinal chemistry.

The molecule's utility is derived from its dual-functionalization:

-

N-Tosyl Protecting Group: The nitrogen-bound tosyl group serves as a robust protecting group, rendering the pyrrolidine nitrogen non-nucleophilic and stable to a wide range of reaction conditions. It can be removed in a subsequent step to reveal the secondary amine.

-

C3-Tosyl Leaving Group: The tosylate ester at the C3 position is an exceptionally good leaving group, facilitating nucleophilic substitution reactions.[3][4] This is due to the ability of the resulting tosylate anion to delocalize its negative charge through resonance, making it a weak base and therefore stable upon departure.[5]

Core Mechanistic Pathways: Substitution vs. Elimination